TAK-659 Hydrochloride

Descripción

BenchChem offers high-quality TAK-659 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAK-659 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

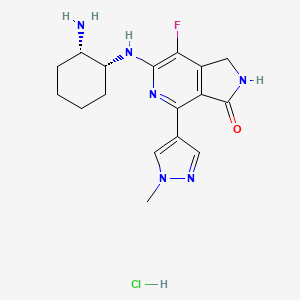

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFBXMEFRIEGV-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAK-659 Hydrochloride: A Technical Guide to its Dual SYK/FLT3 Inhibitory Mechanism

This guide provides a comprehensive technical overview of the mechanism of action of TAK-659 hydrochloride (mivavotinib), an investigational, orally available, reversible, and potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the core pharmacology of TAK-659 and its therapeutic rationale in various malignancies.

Introduction to TAK-659 Hydrochloride

TAK-659, also known as mivavotinib, is a small molecule, type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding site of its target kinases.[4][5] Its development was driven by the critical roles of SYK and FLT3 in the pathogenesis of various hematological malignancies, including B-cell lymphomas and acute myeloid leukemia (AML), as well as emerging roles in solid tumors.[6][7][8] The dual inhibitory profile of TAK-659 presents a unique therapeutic strategy to simultaneously target key signaling pathways driving tumor cell proliferation, survival, and differentiation.

The Dual Targets: SYK and FLT3

Spleen Tyrosine Kinase (SYK)

SYK is a 72kDa non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells.[6] It plays a pivotal role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR), Fc receptors, and integrins.[9][10] Dysregulation of SYK signaling is a key driver in the pathophysiology of numerous B-cell malignancies and inflammatory diseases.[3][6]

Upon receptor engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) via its tandem SH2 domains, leading to its activation.[10] Activated SYK then phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate cell proliferation, differentiation, and survival.[11]

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3, also known as CD135, is a receptor tyrosine kinase that is almost exclusively expressed in the hematopoietic compartment.[12][13] The binding of its ligand, FLT3 ligand (FL), induces receptor dimerization and activation of its intrinsic tyrosine kinase activity.[12][14] This activation triggers autophosphorylation and the initiation of several signal transduction cascades crucial for the survival, proliferation, and differentiation of hematopoietic progenitor cells.[12][13]

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[15][16] These activating mutations lead to constitutive, ligand-independent activation of FLT3, driving leukemogenesis and are associated with a poor prognosis.[5][12]

Molecular Mechanism of TAK-659 Action

TAK-659 exerts its therapeutic effect through the potent and reversible inhibition of both SYK and FLT3 kinases.

Inhibition of SYK and FLT3 Kinase Activity

TAK-659 is a highly potent inhibitor of both SYK and FLT3. Preclinical studies have demonstrated its strong enzymatic inhibitory activity with low nanomolar IC50 values.

| Target Kinase | IC50 Value |

| SYK | 3.2 nM[1] |

| FLT3 | 4.6 nM[1] |

This dual inhibition is achieved by TAK-659 binding to the ATP-binding pocket of the active conformation of the kinases, thereby preventing the phosphorylation of their downstream substrates.[4][5]

Downstream Signaling Pathway Modulation

By inhibiting SYK and FLT3, TAK-659 effectively blocks their respective downstream signaling pathways.

In B-cell malignancies, inhibition of SYK by TAK-659 disrupts the B-cell receptor (BCR) signaling pathway. This leads to a dose-dependent reduction in the phosphorylation of downstream effectors such as BTK, NF-κB, ERK1/2, and STAT3.[17] The blockade of these pro-survival signals ultimately induces apoptosis in malignant B-cells.[17]

Caption: Inhibition of the SYK signaling pathway by TAK-659.

In FLT3-mutated AML, TAK-659 inhibits the constitutive activation of the FLT3 receptor. This abrogates downstream signaling through pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which are critical for the proliferation and survival of leukemic blasts.[14][15] Inhibition of FLT3 signaling by TAK-659 has been shown to induce apoptosis in FLT3-dependent AML cell lines.[1]

Caption: Inhibition of the FLT3 signaling pathway by TAK-659.

Experimental Validation of TAK-659's Mechanism of Action

The dual inhibitory activity of TAK-659 has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of TAK-659 on the enzymatic activity of SYK and FLT3.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human SYK and FLT3 enzymes and their respective peptide substrates are prepared in a suitable kinase buffer.

-

Compound Dilution: TAK-659 hydrochloride is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and TAK-659 are incubated with ATP to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is quantified using methods such as radioisotope incorporation (32P-ATP) or fluorescence-based assays.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Rationale: This direct enzymatic assay provides a quantitative measure of the potency of TAK-659 against its purified target kinases, independent of cellular context.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of TAK-659 on cancer cell lines dependent on SYK or FLT3 signaling.

Methodology:

-

Cell Culture: SYK-dependent diffuse large B-cell lymphoma (DLBCL) or FLT3-dependent AML cell lines are cultured under standard conditions.

-

Compound Treatment: Cells are treated with increasing concentrations of TAK-659 for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

-

Data Analysis: EC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from the dose-response curves.

Rationale: This cell-based assay demonstrates the functional consequence of SYK and FLT3 inhibition on tumor cell growth and provides a measure of the compound's cellular potency.[1]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of TAK-659 in a living organism.

Methodology:

-

Tumor Implantation: Human lymphoma or AML cells are implanted subcutaneously or intravenously into immunodeficient mice.

-

Treatment Administration: Once tumors are established, mice are treated with TAK-659 or a vehicle control, typically via oral gavage.[1]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess the in vivo inhibition of SYK and FLT3 phosphorylation.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated versus control groups.

Rationale: Xenograft models provide crucial evidence of the in vivo anti-tumor activity of TAK-659 and help to establish a therapeutic window.[18][19]

Caption: Experimental workflow for validating TAK-659's mechanism of action.

Clinical Implications and Future Directions

Clinical trials have evaluated TAK-659 in patients with relapsed/refractory B-cell lymphomas, AML, and solid tumors.[2][4][6][7] These studies have demonstrated single-agent activity with a manageable safety profile.[7][20] The dual inhibition of SYK and FLT3 by TAK-659 provides a strong rationale for its investigation in hematological malignancies where these kinases are key drivers of disease. Further research is warranted to explore combination therapies and to identify predictive biomarkers to optimize patient selection.[20]

Conclusion

TAK-659 hydrochloride is a potent, oral, dual inhibitor of SYK and FLT3. Its mechanism of action involves the direct inhibition of these kinases, leading to the blockade of critical downstream signaling pathways that drive tumor cell proliferation and survival. The preclinical and clinical data to date support the continued development of TAK-659 as a promising therapeutic agent for patients with hematological malignancies and potentially other cancers.

References

-

Pratz, K. W., et al. (2023). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica, 108(3), 705–716. [Link]

-

Lam, B., et al. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 26(24), 5947-5950. [Link]

-

Phillips, T. J., et al. (2019). A Phase 2 Study of TAK-659, an Investigational Reversible Dual SYK/FLT3 Inhibitor, in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma. Blood, 134(Supplement_1), 5310. [Link]

-

Petrich, A. M., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. Clinical Cancer Research, 26(14), 3546–3556. [Link]

-

Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387–402. [Link]

-

Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542. [Link]

-

Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299–312. [Link]

-

Petrich, A. M. (2015). Novel SYK inhibitor shows 'good early evidence' of activity. MDedge. [Link]

-

Pratz, K. W., et al. (2023). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica. [Link]

-

Petrich, A. M., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. Clinical Cancer Research. [Link]

-

Sappal, J. J., et al. (2018). TAK-659, a SYK kinase inhibitor, demonstrates preclinical antitumor activity in solid tumor models. Cancer Research, 78(13 Supplement), 3844. [Link]

-

Wander, S. A., Levis, M. J., & Fathi, A. T. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1479–1508. [Link]

-

Geahlen, R. L. (2009). Getting Syk: spleen tyrosine kinase as a therapeutic target. Biochemical Pharmacology, 77(7), 1123–1131. [Link]

-

Shah, N., et al. (2019). A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism. The Journal of Biological Chemistry, 294(19), 7625–7637. [Link]

-

Al-Hussaini, M., et al. (2025). Targeting FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia: Novel molecular approaches and therapeutic challenges. Biomedicine & Pharmacotherapy, 182, 117788. [Link]

-

Singh, R., et al. (2012). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. Journal of Medicinal Chemistry, 55(8), 3614–3643. [Link]

-

Petrich, A. M., et al. (2017). Phase 1 Study of TAK-659, an Investigational Reversible Dual SYK/FLT-3 Inhibitor, in Patients (Pts) with Lymphoma: Updated Results from Dose-Escalation and Expansion Cohorts. Blood, 130(Supplement 1), 2824. [Link]

-

Pratz, K. W., et al. (2023). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica. [Link]

-

Phillips, T. J., et al. (2023). Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659). Therapeutic Advances in Hematology, 14, 204062072311516. [Link]

-

Petrich, A. M., et al. (2016). Updated Results from a Phase 1 Study of TAK-659, an Investigational and Reversible SYK Inhibitor, in Patients (Pts) with Advanced Solid Tumor or Lymphoma Malignancies. Blood, 128(22), 624. [Link]

-

Karmali, R., et al. (2022). Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma. British Journal of Haematology, 198(3), 503-511. [Link]

-

Karmali, R., et al. (2022). Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma. ResearchGate. [Link]

-

Gupta, N., et al. (2020). Population Pharmacokinetics of Mivavotinib (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies. Clinical Pharmacology in Drug Development, 9(7), 839-851. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 5. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kactusbio.com [kactusbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia: Novel molecular approaches and therapeutic challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 19. ashpublications.org [ashpublications.org]

- 20. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAK-659: A Dual SYK and FLT3 Inhibitor

Executive Summary

TAK-659 (Mivavotinib) is a potent, reversible, and orally bioavailable small molecule inhibitor targeting two critical kinases in hematopoietic cell signaling: Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This dual inhibitory activity provides a compelling therapeutic rationale for its development in various hematological malignancies, including B-cell lymphomas and Acute Myeloid Leukemia (AML).[1][3] This technical guide provides an in-depth overview of the core scientific principles of TAK-659, detailing its mechanism of action, preclinical validation methodologies, and the clinical landscape. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.

Introduction: The Rationale for Dual SYK and FLT3 Inhibition

Targeted cancer therapy has shifted the paradigm from cytotoxic agents to molecules that interfere with specific oncogenic drivers. SYK and FLT3 represent two such targets, primarily implicated in the pathogenesis of blood cancers.

1.1 Spleen Tyrosine Kinase (SYK): A Master Regulator in Immune Cell Signaling

SYK is a non-receptor tyrosine kinase essential for signal transduction downstream of various cell surface receptors, most notably the B-cell receptor (BCR).[4][5] In B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), aberrant BCR signaling drives cell proliferation and survival, making SYK a critical therapeutic target.[3][4] Beyond the BCR, SYK is involved in signaling through Fc receptors and integrins, playing a broader role in inflammation and immunity.[4]

1.2 FMS-like Tyrosine Kinase 3 (FLT3): A Key Oncogene in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][6] In a significant subset of AML patients (approximately 30%), FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis.[6][7] This constitutive signaling promotes uncontrolled proliferation and survival of leukemic blasts.[6]

1.3 The Synergy of Dual Inhibition

The rationale for concurrently inhibiting SYK and FLT3 is multifaceted. Preclinical evidence suggests that SYK overexpression can contribute to resistance against FLT3 inhibitors.[8] Furthermore, SYK can transactivate FLT3 through direct physical interaction, amplifying oncogenic signaling.[5] By targeting both kinases, TAK-659 aims to deliver a more profound and durable anti-tumor response, potentially overcoming resistance mechanisms and addressing the oncogenic signaling network more comprehensively.

Mechanism of Action: Competitive ATP Inhibition

TAK-659 is a Type I tyrosine kinase inhibitor, meaning it binds to the ATP-binding pocket of SYK and FLT3 in their active conformation.[1][9] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby abrogating the signaling cascades that drive malignant cell growth and survival.

Below is a diagram illustrating the points of intervention for TAK-659 in the SYK and FLT3 signaling pathways.

Caption: TAK-659 inhibits SYK and FLT3 signaling pathways.

Preclinical and Clinical Pharmacological Profile

The efficacy and safety of TAK-659 have been evaluated through extensive preclinical studies and multiple clinical trials.

3.1 In Vitro Potency and Selectivity

TAK-659 demonstrates potent inhibition of both SYK and FLT3 kinases in biochemical assays. While a comprehensive public kinase panel profile for TAK-659 is not available, it is reported to be highly selective, with over 50-fold selectivity for SYK and FLT3 compared to 290 other protein kinases.[10] The table below summarizes key inhibitory concentrations.

| Target | Assay Type | IC₅₀ (nM) | Source(s) |

| SYK | Biochemical | 3.2 - 4.3 | [9][10] |

| FLT3 | Biochemical | 4.6 | [9][10] |

| FLT3-ITD | Cellular (Plasma) | ~80 | [1][7] |

Note: IC₅₀ values can vary based on assay conditions, such as ATP concentration.

3.2 Cellular Activity

In cell-based assays, TAK-659 effectively inhibits the proliferation of hematological cancer cell lines dependent on SYK or FLT3 signaling.

| Cell Line | Cancer Type | Key Mutation/Dependency | EC₅₀ (nM) | Source(s) |

| MV4-11 | AML | FLT3-ITD | 11 - 775 (range in sensitive lines) | [10] |

| MOLM-13 | AML | FLT3-ITD | 11 - 775 (range in sensitive lines) | [10] |

| OCI-LY10 | DLBCL | SYK-dependent | 11 - 775 (range in sensitive lines) | [10] |

3.3 In Vivo Efficacy

In xenograft models of human hematological malignancies, oral administration of TAK-659 has demonstrated significant anti-tumor activity. For instance, in a pediatric ALL patient-derived xenograft (PDX) model, daily oral administration of TAK-659 at 60 mg/kg for 21 days was well-tolerated and significantly delayed disease progression.[2][11][12]

3.4 Clinical Trial Synopsis

Phase I and II clinical trials have established the safety profile and preliminary efficacy of TAK-659 in patients with relapsed/refractory B-cell lymphomas and AML.[1][3][9]

| Clinical Trial Phase | Patient Population | Key Findings | Source(s) |

| Phase I | Relapsed/Refractory B-Cell Lymphoma | MTD established at 100 mg once daily. ORR of 28% in DLBCL and 89% in follicular lymphoma. | [3][13] |

| Phase Ib | Relapsed/Refractory AML | Recommended Phase II dose of 140 mg once daily. Modest single-agent activity. Bleeding events noted, particularly at higher doses. | [1][2][9] |

Methodologies for Preclinical Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of TAK-659. These protocols are designed to be self-validating systems for assessing kinase inhibitors.

4.1 Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining the IC₅₀ of an inhibitor.[14]

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare 1X Kinase Buffer, and dilute recombinant SYK or FLT3 enzyme, appropriate substrate peptide, and ATP to desired concentrations. Prepare a serial dilution of TAK-659 in DMSO, followed by a final dilution in Kinase Buffer.

-

Kinase Reaction: In a 384-well plate, add 2 µL of enzyme, 2 µL of the TAK-659/DMSO control, and initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and use a four-parameter logistic equation to calculate the IC₅₀ value.

4.2 Cell Viability/Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the EC₅₀ of TAK-659.[15]

Step-by-Step Protocol:

-

Cell Plating: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete culture medium.[15]

-

Compound Treatment: Add serial dilutions of TAK-659 to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4][15]

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration to determine the EC₅₀.

4.3 Western Blotting for Phospho-Kinase Levels

This technique is used to assess the direct inhibitory effect of TAK-659 on the phosphorylation of SYK, FLT3, and their downstream targets.[1][16][17]

Workflow Diagram:

Caption: Standard Western Blotting workflow.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat FLT3-ITD positive cells (e.g., MOLM-14) with varying concentrations of TAK-659 for 1-2 hours.[1][5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-SYK Tyr525/526 or anti-p-FLT3 Tyr591).[16][18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Re-probing: The membrane can be stripped and re-probed for total SYK, total FLT3, and a loading control (e.g., β-actin) to ensure equal protein loading.

4.4 In Vivo AML Xenograft Model

This methodology evaluates the anti-tumor efficacy of TAK-659 in a living organism.[2][11]

Step-by-Step Protocol:

-

Animal Model: Use immunodeficient mice, such as NSG (NOD scid gamma) mice.

-

Cell Implantation: Inject MV4-11 AML cells intravenously or subcutaneously into the mice.

-

Tumor Growth and Monitoring: Monitor the engraftment and progression of leukemia by measuring tumor volume (for subcutaneous models) or by flow cytometry for human CD45+ cells in the peripheral blood.[2]

-

Drug Administration: Once tumors are established or leukemia is detected, begin oral gavage administration of TAK-659 (e.g., 60 mg/kg, daily for 21 days) or vehicle control.[2][11]

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, assess leukemia infiltration in the spleen and bone marrow.[2]

-

Data Analysis: Compare tumor growth inhibition and survival curves between the treated and control groups.

4.5 Platelet Aggregation Assay (Light Transmission Aggregometry)

Given the potential for bleeding events with SYK inhibition, this assay is critical for assessing the impact of TAK-659 on platelet function.[1][19][20]

Step-by-Step Protocol:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood anticoagulated with sodium citrate.

-

Instrument Setup: Calibrate a light transmission aggregometer using PPP (as 100% transmission) and PRP (as 0% transmission).

-

Inhibitor Incubation: Incubate PRP samples with TAK-659 or vehicle control at 37°C.

-

Agonist Addition: Add a platelet agonist (e.g., collagen or ADP) to the PRP sample in the aggregometer cuvette with constant stirring.[19][21]

-

Data Acquisition: Record the change in light transmission over time as platelets aggregate.

-

Data Analysis: Quantify the maximum percentage of aggregation and compare the results from TAK-659-treated samples to the vehicle control.

Conclusion and Future Directions

TAK-659 represents a logically designed therapeutic agent that targets two validated oncogenic drivers in hematological malignancies. Its dual inhibitory mechanism against SYK and FLT3 offers a promising strategy for treating B-cell lymphomas and, particularly, FLT3-mutated AML. The preclinical data demonstrate potent and selective activity, which has translated into clinical responses in heavily pretreated patient populations.[3][13]

The methodologies outlined in this guide provide a robust framework for the continued investigation of TAK-659 and other kinase inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to therapy. Combination strategies, pairing TAK-659 with other targeted agents or standard chemotherapy, are also a critical avenue for further clinical development to enhance efficacy and overcome potential resistance. Careful management of on-target toxicities, such as the potential for bleeding due to SYK inhibition in platelets, will be paramount to its successful clinical implementation.[1][9]

References

-

Pratz, K. W., Kaplan, J., Levy, M., et al. (2023). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica, 108(3), 705–716. [Link]

-

Lock, R. B., et al. (2023). IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS. Pediatric Blood & Cancer, e30503. [Link]

-

Gordon, L. I., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. Clinical Cancer Research, 26(14), 3546–3556. [Link]

-

Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

-

Salles, G., et al. (2023). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Journal of Thrombosis and Haemostasis. [Link]

-

van Werkum, J. W., et al. (2019). Results of light transmission aggregometry (LTA) for each group. ResearchGate. [Link]

-

Swords, R., Freeman, C., & Giles, F. (2012). Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia. Leukemia, 26(10), 2176–2185. [Link]

-

National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. [Link]

-

Purroy, N., et al. (2017). Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncotarget, 8(1), 742–756. [Link]

-

Puissant, A., et al. (2014). SYK is a critical regulator of FLT3 in acute myeloid leukemia. Cancer Cell, 25(2), 226–242. [Link]

-

Lee, L. Y., et al. (2012). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. BMC Cancer, 12, 575. [Link]

-

ResearchGate. (2023). In vivo activity of the dual SYK/FLT3 inhibitor TAK-659 against pediatric acute lymphoblastic leukemia xenografts. [Link]

-

Pratz, K. W., et al. (2022). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica. [Link]

-

PubMed. (2023). In vivo activity of the dual SYK/FLT3 inhibitor TAK-659 against pediatric acute lymphoblastic leukemia xenografts. [Link]

-

Perl, A. E. (2017). The role of SYK in FLT3-ITD-mutated AML. Blood, 130(Supplement 1), 894. [Link]

-

Mori, K., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556–565. [Link]

-

Lee, H. J., et al. (2022). Regulation of proton partitioning in kinase-activating acute myeloid leukemia and its therapeutic implication. Blood Cancer Journal, 12(1), 81. [Link]

-

ResearchGate. (n.d.). The proliferation of MV4-11/DDP cells is determined by MTT assay. [Link]

-

Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2022). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (14th ed.). McGraw-Hill. [Link]

-

Pratz, K. W., et al. (2022). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica. [Link]

-

Kim, S., et al. (2022). Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm. Scientific Reports, 12(1), 12513. [Link]

-

InvivoGen. (n.d.). R406 besylate. Retrieved from [Link]

-

Li, C., et al. (2023). Population Pharmacokinetics of Mivavotinib (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies. The Journal of Clinical Pharmacology, 63(3), 326–337. [Link]

-

Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972443. [Link]

-

Gordon, L. I., et al. (2023). Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659). ejHaem, 4(1), 103–114. [Link]

-

Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

Sources

- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations [escholarship.org]

- 9. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 10. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo activity of the dual SYK/FLT3 inhibitor TAK-659 against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Phospho-SYK (Tyr525, Tyr526) Polyclonal Antibody (PA5-106111) [thermofisher.com]

- 19. journals.viamedica.pl [journals.viamedica.pl]

- 20. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Crystal structure of TAK-659 bound to SYK

An In-Depth Technical Guide to the Crystal Structure of TAK-659 Bound to Spleen Tyrosine Kinase (SYK)

Abstract

Spleen Tyrosine Kinase (SYK) is a critical cytoplasmic non-receptor tyrosine kinase that plays a central role in signal transduction for various immune cells, including B cells, mast cells, and macrophages.[1][2][3] Its involvement in immunoreceptor signaling, particularly the B-cell receptor (BCR) pathway, has made it a compelling therapeutic target for a range of hematological malignancies and inflammatory diseases.[4] TAK-659 (mivavotinib) is a potent, orally bioavailable, and reversible dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3).[5][6][7] Developed through structure-based drug design, its high affinity and selectivity are rooted in specific molecular interactions within the SYK active site.[1][8] This guide provides a detailed examination of the co-crystal structure of TAK-659 bound to the SYK kinase domain, offering insights into its mechanism of inhibition and the experimental methodologies used for its characterization.

The Central Role of SYK in B-Cell Receptor Signaling

SYK is an essential component of the B-cell receptor (BCR) signaling cascade, a pathway crucial for B-cell development, activation, and survival.[9] In many B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL), malignant cells are dependent on chronic or tonic BCR signaling for their proliferation and survival, making SYK a rational therapeutic target.[10][11]

The signaling process begins when an antigen binds to the BCR, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits by SRC family kinases.[12] This creates docking sites for SYK, which is recruited from the cytoplasm to the cell membrane. Upon binding, SYK is itself phosphorylated and activated, initiating a cascade of downstream signaling events.[12] Activated SYK phosphorylates and activates numerous substrates, including PLCγ2 and BTK, which ultimately leads to the activation of transcription factors like NF-κB, promoting cell proliferation and survival. Inhibition of SYK effectively blocks this entire cascade, providing a powerful mechanism to induce apoptosis in malignant B-cells.[13][14]

Caption: The SYK Signaling Pathway in B-Cells.

Structural Analysis of the SYK-TAK-659 Complex

The molecular basis for the potent and selective inhibition of SYK by TAK-659 was elucidated through X-ray crystallography. The co-crystal structure, available in the Protein Data Bank (PDB), provides an atomic-level view of the inhibitor bound within the kinase's ATP-binding pocket.[8]

PDB ID:

Crystallographic Data Summary

The structure was resolved to high resolution, enabling a detailed analysis of the binding interactions.

| Parameter | Value |

| PDB ID | 5TR6 |

| Method | X-RAY DIFFRACTION |

| Resolution | 1.93 Å |

| R-Value Work | 0.193 |

| R-Value Free | 0.217 |

| Ligand | TAK-659 |

Data sourced from RCSB PDB.[8]

TAK-659 Binding Mode and Key Interactions

TAK-659 binds to the active conformation of SYK in the ATP-binding site, acting as a Type I kinase inhibitor.[15][16] The binding is characterized by a network of specific hydrogen bonds and hydrophobic interactions that anchor the molecule firmly in the pocket, explaining its high affinity.

-

Hinge Region Interaction: A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. TAK-659 forms a key hydrogen bond with the backbone of a hinge residue, mimicking the interaction of the adenine ring of ATP.

-

Hydrophobic Pockets: The heteroaromatic pyrrolidinone core of TAK-659 fits snugly into hydrophobic pockets within the active site.[1] These interactions contribute significantly to the binding affinity and selectivity of the compound.

-

Gatekeeper Residue: The conformation of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. The specific chemistry of TAK-659 is tailored to interact favorably with the SYK gatekeeper residue.

Caption: Key interactions between TAK-659 and the SYK active site.

Biochemical Potency and Selectivity

A critical aspect of a successful kinase inhibitor is not only its potency against the intended target but also its selectivity across the human kinome to minimize off-target effects.[17][18] TAK-659 was profiled against a wide panel of kinases and demonstrated high potency for both SYK and FLT3, with significant selectivity over other kinases.

| Target Kinase | Assay Type | Potency (IC₅₀ / EC₅₀) |

| SYK | Enzyme | 4.3 nM |

| FLT3 | Enzyme | 4.6 nM |

| MV4-11 Cells | Cellular | 11 - 775 nM (range) |

Data is representative of values reported in the literature.[19]

The dual inhibition of SYK and FLT3 is particularly relevant in certain hematological malignancies like Acute Myeloid Leukemia (AML), where both pathways can be dysregulated.[15][19][20]

Experimental Protocols

The characterization of a kinase inhibitor from structural determination to cellular validation requires robust and reproducible experimental protocols.

Protocol 1: Co-crystallization of SYK Kinase Domain with TAK-659

This protocol outlines a generalized workflow for obtaining protein-ligand complex crystals, a crucial step for structure-based drug design.[21] The specific conditions require empirical optimization.

Causality: The goal is to create a supersaturated solution of the protein-ligand complex from which highly ordered crystals can form. The purity and homogeneity of the protein are paramount, as heterogeneity can prevent crystallization.[22]

Caption: Experimental workflow for protein co-crystallization.

Step-by-Step Methodology:

-

Protein Preparation: Express and purify the human SYK kinase domain (e.g., residues 360-635) to >95% homogeneity.[4][23] The final protein sample should be concentrated (e.g., 5-10 mg/mL) in a low-salt buffer.

-

Complex Formation: Prepare a stock solution of TAK-659 in a suitable solvent like DMSO. Add the inhibitor to the purified protein solution at a 3- to 5-fold molar excess. Incubate the mixture on ice for at least 30 minutes to ensure complete binding.[24]

-

Crystallization Screening: Use a robotic system to set up vapor diffusion crystallization plates. Mix the protein-ligand complex with a wide array of commercially available crystallization screens.

-

Optimization: Monitor the plates for crystal growth. Once initial "hits" are identified, perform optimization screens by systematically varying the precipitant, buffer pH, and salt concentration around the initial hit condition.

-

Data Collection: Harvest the best-diffracting crystals, soak them briefly in a cryo-protectant solution (typically the mother liquor supplemented with glycerol or ethylene glycol), and flash-cool them in liquid nitrogen for data collection at a synchrotron source.[25]

Protocol 2: Cellular Western Blot for SYK Pathway Inhibition

Causality: This assay provides functional validation that TAK-659 inhibits SYK activity within a cellular context. By measuring the phosphorylation status of SYK itself (autophosphorylation) and its direct downstream substrates, we can confirm on-target engagement and pathway modulation.[26]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a SYK-dependent cell line (e.g., a DLBCL line like TMD8) to mid-log phase. Seed the cells and allow them to adhere or stabilize. Treat the cells with a dose-response range of TAK-659 (e.g., 1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

BCR Stimulation: To induce a strong signal, stimulate the BCR pathway by adding anti-IgM antibody to the media for a short period (e.g., 10 minutes) before harvesting.[13][14]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies specific for phospho-SYK (Tyr525/526), total SYK, phospho-PLCγ2, and a loading control like GAPDH or β-actin.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the phospho-SYK signal relative to the total SYK and loading control indicates effective target inhibition.

Conclusion and Therapeutic Perspective

The detailed structural and functional characterization of TAK-659 in complex with SYK provides a clear rationale for its potent inhibitory activity. The precise fit of the molecule into the ATP-binding pocket, guided by structure-based design, results in high-affinity binding and effective blockade of the downstream BCR signaling cascade. This mechanistic understanding has been foundational for its clinical development. TAK-659 has demonstrated single-agent activity in patients with relapsed/refractory B-cell lymphomas, including DLBCL and follicular lymphoma.[5][7][27] The dual activity against FLT3 further broadens its potential application in malignancies such as AML.[15][16] The journey of TAK-659 from crystallographic insight to clinical investigation exemplifies the power of integrating structural biology with medicinal chemistry to develop targeted cancer therapies.

References

-

Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

-

Chen, L., et al. (2008). SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood. [Link]

-

Friedberg, J. W. (2011). SYK inhibition and response prediction in diffuse large B-cell lymphoma. Blood. [Link]

-

Takata, M., et al. (1994). Role of Syk in B-cell development and antigen-receptor signaling. PNAS. [Link]

-

Davis, R. E., et al. (2010). SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood. [Link]

-

Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. [Link]

-

Lam, B., et al. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). PubMed. [Link]

-

Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

-

Feldman, A. L., et al. (2008). Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines. Leukemia. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

National Cancer Institute. (n.d.). TAK-659 and Paclitaxel in Treating Patients with Advanced Solid Tumors. NCI. [Link]

-

Gordon, L. I., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. PubMed. [Link]

-

Pratz, K. W., et al. (2021). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. PubMed Central. [Link]

-

Petrich, A. M., et al. (2019). A Phase 2 Study of TAK-659, an Investigational Reversible Dual SYK/FLT3 Inhibitor, in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma. Blood. [Link]

-

News-Medical. (2024). What are Syk inhibitors and how do they work? News-Medical. [Link]

-

Karmali, R., et al. (2021). Phase I study of novel SYK inhibitor TAK-659 (mivavotinib) in combination with R-CHOP for front-line treatment of high-risk diffuse large B-cell lymphoma. PubMed Central. [Link]

-

RCSB PDB. (2016). 5TR6: Discovery of TAK-659, an Orally Available Investigational Inhibitor of Spleen Tyrosine Kinase (SYK). RCSB PDB. [Link]

-

Gordon, L. I., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. AACR Journals. [Link]

-

Wernimont, A. K., & Edwards, A. M. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. [Link]

-

Pipaón, C., et al. (2016). Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncoimmunology. [Link]

-

Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. PubMed. [Link]

-

Luft, J. R., et al. (2011). Crystallization of protein–ligand complexes. PubMed Central. [Link]

-

ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]

-

Lam, B., et al. (2016). Discovery of TAK-659 an Orally Available Investigational Inhibitor of Spleen Tyrosine Kinase (SYK). ResearchGate. [Link]

-

RCSB PDB. (2018). 6HM6: CRYSTAL STRUCTURE OF SPLEEN TYROSINE KINASE (SYK) IN COMPLEX WITH A 2-(PYRIDINYLOXYMETHYL)PYRIDINE INHIBITOR. RCSB PDB. [Link]

-

RCSB PDB. (2014). 4PV0: Crystal structure of spleen tyrosine kinase (Syk) in complex with an imidazopyrazine inhibitor. RCSB PDB. [Link]

-

Carol, H., et al. (2020). IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS. PubMed Central. [Link]

-

Pratz, K. W., et al. (2021). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spleen associated tyrosine kinase | Syk family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Pipaon, C., et al. (2015). Effect of syk inhibition by TAK659 on proliferative, survival, and migratory signals from the microenvironment in chronic lymphocytic leukemia. ASCO Publications. [Link]

-

Petrich, A. M. (2015). SYK Inhibitor TAK-659 Shows Promising Results in Lymphoid Malignancies. OncLive. [Link]

Sources

- 1. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. spleen associated tyrosine kinase | Syk family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. rcsb.org [rcsb.org]

- 9. pnas.org [pnas.org]

- 10. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of syk inhibition by TAK659 on proliferative, survival, and migratory signals from the microenvironment in chronic lymphocytic leukemia. - ASCO [asco.org]

- 15. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]

- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.iucr.org [journals.iucr.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. reactionbiology.com [reactionbiology.com]

- 27. onclive.com [onclive.com]

The In Vitro Kinase Selectivity Profile of Mivavotinib (TAK-659): A Technical Guide for Preclinical and Translational Researchers

This technical guide provides an in-depth analysis of the in vitro kinase selectivity profile of mivavotinib (TAK-659), a potent, orally bioavailable, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology research, offering a detailed examination of the compound's target engagement, selectivity, and the methodologies pertinent to its characterization.

Introduction: The Rationale for Dual SYK/FLT3 Inhibition

Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) are critical signaling molecules implicated in the pathogenesis of various hematological malignancies and inflammatory diseases.[3]

-

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of immunoreceptors, including the B-cell receptor (BCR). Aberrant SYK activation is a hallmark of several B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).[4]

-

FLT3 is a class III receptor tyrosine kinase that is pivotal for the normal development of hematopoietic stem and progenitor cells.[5] Activating mutations in FLT3 are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[5]

The development of a dual inhibitor targeting both SYK and FLT3, such as mivavotinib (TAK-659), represents a rational therapeutic strategy to simultaneously address key oncogenic drivers in a range of hematologic cancers.[5]

On-Target Potency: High-Affinity Inhibition of SYK and FLT3

Mivavotinib was identified through structure-based drug design as a potent inhibitor of both SYK and FLT3.[1] In biochemical assays utilizing purified enzymes, mivavotinib demonstrates low nanomolar potency against its primary targets.

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| SYK | 3.2 - 4.3 | Biochemical (Purified Enzyme) | [4][5] |

| FLT3 | 4.6 | Biochemical (Purified Enzyme) | [5] |

Table 1: Biochemical Potency of Mivavotinib (TAK-659) against Primary Targets.

These low IC₅₀ values signify a high-affinity interaction between mivavotinib and the ATP-binding sites of SYK and FLT3, leading to potent inhibition of their catalytic activity.[6]

Kinase Selectivity Profile: A Focused Inhibition Landscape

A critical aspect of kinase inhibitor development is the characterization of its kinome-wide selectivity. A highly selective compound minimizes off-target effects, potentially leading to a better safety profile. Mivavotinib has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for SYK and FLT3.

While the complete raw data from a comprehensive kinome scan is not publicly available, preclinical studies have reported that in a broad kinase panel, mivavotinib exhibited greater than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases .[5] This indicates a very specific interaction with its intended targets and a low propensity for engaging a wide range of other kinases.

Further insight into its selectivity can be gleaned from its activity against ZAP-70, a tyrosine kinase closely related to SYK. In vitro kinase activity assays have shown that the IC₅₀ for ZAP-70 inhibition by mivavotinib is 87 nM. This is approximately 27-fold higher than its IC₅₀ for SYK (3.2 nM), demonstrating significant selectivity even within the same kinase family.

Mechanistic Insights from Signaling Pathway Analysis

To fully appreciate the impact of mivavotinib's kinase selectivity, it is essential to understand the signaling pathways regulated by SYK and FLT3.

SYK Signaling Pathway

SYK is a central node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, SYK is recruited to the receptor complex and activated, initiating a downstream signaling cascade that ultimately leads to B-cell proliferation, differentiation, and survival.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. While various platforms exist, a common and robust method involves a radiometric biochemical assay. The following is a detailed, representative protocol for such an assay.

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of mivavotinib (TAK-659) against a broad panel of purified protein kinases.

Materials

-

Purified, active protein kinases

-

Specific peptide or protein substrates for each kinase

-

Mivavotinib (TAK-659) stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³³P]ATP

-

96- or 384-well plates

-

Phosphocellulose filter mats

-

Scintillation counter and scintillation fluid

Experimental Workflow

Sources

- 1. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ascopubs.org [ascopubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Preclinical Activity of Mivavotinib (TAK-659) in B-cell Lymphoma Models

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Aberrant Signaling in B-Cell Malignancies

B-cell lymphomas represent a diverse group of hematologic cancers originating from B lymphocytes.[1] Their pathogenesis is often linked to the dysregulation of critical signaling pathways that govern B-cell survival, proliferation, and differentiation. Central to this is the B-cell receptor (BCR) signaling pathway, which provides essential survival signals to both healthy and malignant B cells.[2][3] In many B-cell lymphomas, the malignant cells hijack this pathway, developing a dependency on its continuous, or "tonic," signaling for their survival.

A pivotal enzyme in this cascade is the Spleen Tyrosine Kinase (SYK).[4][5] Upon BCR engagement, SYK is recruited and activated, initiating a cascade of downstream events that promote cell survival and growth.[2][5] This critical role makes SYK a highly rational therapeutic target for B-cell malignancies.[6][7] Concurrently, other signaling molecules, such as FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for normal hematopoiesis, can be aberrantly expressed or mutated in various hematologic cancers, contributing to oncogenesis.[8][9][10][11][12]

This guide provides a comprehensive overview of the preclinical activity of mivavotinib (TAK-659), an investigational, orally bioavailable, and reversible dual inhibitor of SYK and FLT3.[6][13][14][15] We will explore its mechanism of action and the foundational in vitro and in vivo studies that have demonstrated its therapeutic potential in various B-cell lymphoma models, establishing the scientific rationale for its clinical development.

Section 1: The Dual-Inhibitor Mechanism of TAK-659

TAK-659 is a potent, type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding site of active SYK and FLT3.[16][17] This dual specificity is a defining characteristic of the molecule. Preclinical enzymatic assays have quantified its high potency, demonstrating an IC50 (the concentration required for 50% inhibition) of 3.2 nM for SYK and 4.6 nM for FLT3.[15][18] In a broad kinase panel screen, TAK-659 showed over 50-fold selectivity for SYK and FLT3 compared to 290 other protein kinases, highlighting its targeted nature.[18]

The rationale for targeting SYK in B-cell lymphomas is straightforward: by inhibiting SYK, TAK-659 directly blocks the aberrant survival signals emanating from the BCR.[6][19] The co-inhibition of FLT3, while primarily associated with acute myeloid leukemia (AML), provides a potentially broader spectrum of activity in hematologic malignancies, although its direct contribution to efficacy in B-cell lymphomas is less characterized.[8][13]

Caption: TAK-659 mechanism of action.

Section 2: In Vitro Preclinical Efficacy

The antitumor activity of TAK-659 was first established in a range of B-cell lymphoma cell lines, demonstrating its ability to inhibit proliferation and induce apoptosis.

Inhibition of Cell Growth and Survival

TAK-659 potently inhibited the growth of various hematopoietic-derived cell lines, with particular efficacy in models dependent on SYK signaling.[18] Studies across a panel of diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and chronic lymphocytic leukemia (CLL) cell lines showed that TAK-659 had favorable EC50 values (concentration for half-maximal response) for inhibiting cellular proliferation, ranging from 11 to 775 nM in sensitive lines.[18][20] This activity was observed in DLBCL cell lines of both germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes, suggesting a broad potential application.[20]

Induction of Apoptosis

Mechanistically, the inhibition of proliferation is linked to the induction of programmed cell death (apoptosis). Treatment of lymphoma cell lines with TAK-659 led to a time-dependent increase in cleaved caspase 3, a key executioner of apoptosis.[15][18] In models of Epstein-Barr virus (EBV)-associated lymphoma, where the viral protein LMP2A constitutively activates SYK, TAK-659 treatment resulted in rapid apoptosis within 8 hours.[21] This demonstrates that by cutting off the SYK-mediated survival signal, TAK-659 effectively triggers the intrinsic death pathway in dependent cancer cells.

| Cell Line | B-Cell Lymphoma Subtype | Key Finding | Reference |

| OCI-LY-10 | DLBCL (ABC) | Sensitive to TAK-659-mediated growth inhibition. | [22] |

| HBL-1 | DLBCL (ABC) | Sensitive to TAK-659-mediated growth inhibition. | [22] |

| OCI-LY-19 | DLBCL (GCB) | Showed greater sensitivity to TAK-659 than a BTK inhibitor. | [22] |

| WSU | DLBCL (non-ABC/GCB) | Sensitive to TAK-659-mediated growth inhibition. | [22] |

| RL | Follicular Lymphoma (FL) | Demonstrated inhibitory activity in preclinical models. | [13] |

| LMP2A/MYC | EBV-Associated Lymphoma | Rapid induction of apoptosis (within 8 hours). | [21] |

Table 1: Summary of In Vitro Activity of TAK-659 in B-Cell Lymphoma Cell Lines.

Protocol Example: In Vitro Cell Viability Assay

This protocol describes a standard method for assessing the effect of TAK-659 on the viability of B-cell lymphoma cell lines.

Objective: To determine the EC50 of TAK-659 in a panel of lymphoma cell lines.

Materials:

-

B-cell lymphoma cell lines (e.g., OCI-LY-10, OCI-LY-19).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

TAK-659 compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

96-well flat-bottom cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Multimode plate reader capable of measuring luminescence.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell density and viability.

-

Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to acclimate.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution series of TAK-659 from the 10 mM DMSO stock. A common starting point is a 10-point, 3-fold dilution series in culture medium, ranging from 10 µM to 0.5 nM.

-

Include a "vehicle control" (DMSO only, at the highest concentration used in the dilutions) and a "no treatment" control.

-

Carefully add 100 µL of the diluted compound or control to the appropriate wells, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 72 hours at 37°C, 5% CO2. The incubation time can be optimized based on the cell line's doubling time.

-

-

Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data by setting the average luminescence from the vehicle control wells to 100% viability.

-

Plot the normalized viability (%) against the log-transformed concentration of TAK-659.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism) to calculate the EC50 value.

-

Section 3: In Vivo Preclinical Efficacy

The promising in vitro results were further validated in murine models of B-cell lymphoma, which are essential for evaluating a compound's antitumor activity in a complex biological system.[1][23]

Xenograft Models

Cell line-derived xenograft (CDX) models, where human lymphoma cells are implanted into immunodeficient mice, are a standard tool for preclinical drug evaluation.[24] Daily oral administration of TAK-659 demonstrated significant, dose-dependent antitumor activity in multiple DLBCL xenograft models.[7][20]

Notably, this activity was observed across different DLBCL subtypes:

-

ABC-DLBCL: In OCI-LY-10 and HBL-1 models, TAK-659 at 60 mg/kg resulted in a Tumor Growth Inhibition (TGI) of 50% and 40%, respectively.[22]

-

GCB-DLBCL: In the OCI-LY-19 model, TAK-659 achieved a TGI of 37%.[22]

-

Primary Xenograft: In a primary human tumor xenograft model (PHTX-95L), TAK-659 showed a robust TGI of 70%.[22]

These findings support the in vitro data suggesting that TAK-659 is active in both ABC and GCB subtypes of DLBCL.[20][22]

| Model | Lymphoma Subtype | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| MV-4-11 | AML (FLT3-ITD) | 60 mg/kg TAK-659, daily p.o. | 96% | [18] |

| KG-1 | AML (WT FLT3) | 60 mg/kg TAK-659, daily p.o. | 66% | [18] |

| OCI-LY-10 | DLBCL (ABC) | 60 mg/kg TAK-659, daily p.o. | 50% | [22] |

| HBL-1 | DLBCL (ABC) | 60 mg/kg TAK-659, daily p.o. | 40% | [22] |

| OCI-LY-19 | DLBCL (GCB) | 60 mg/kg TAK-659, daily p.o. | 37% | [22] |

| PHTX-95L | Primary DLBCL | 60 mg/kg TAK-659, daily p.o. | 70% | [22] |

Table 2: Summary of In Vivo Efficacy of TAK-659 in Xenograft Models.

Genetically Engineered Mouse Models (GEMMs)

GEMMs, which spontaneously develop tumors due to specific genetic alterations, can more accurately recapitulate human disease.[25][26] A key study utilized an LMP2A/λ-MYC transgenic mouse model of EBV-associated lymphoma.[21] In this model, which is highly dependent on SYK signaling, TAK-659 treatment completely abrogated tumor development and splenomegaly.[21] Furthermore, the treatment eliminated tumor cells while sparing non-tumor host cells and prevented metastasis to the bone marrow, demonstrating both efficacy and a degree of tumor-specific targeting.[21]

Caption: A typical workflow for a CDX study.

Protocol Example: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered TAK-659 in a subcutaneous DLBCL xenograft model.

Materials:

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or Nu/Nu).

-

DLBCL cell line (e.g., OCI-LY-10).

-

Complete culture medium.

-

Sterile PBS.

-

Matrigel® Basement Membrane Matrix.

-

TAK-659 compound.

-

Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Digital calipers, animal scale, gavage needles.

Step-by-Step Methodology:

-

Cell Implantation:

-

Harvest logarithmically growing OCI-LY-10 cells and assess viability (>95%).

-

Resuspend cells in a cold 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor mice 2-3 times per week for tumor growth.

-

Measure tumor dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group). Common groups include: Vehicle Control and TAK-659 (e.g., 60 mg/kg).

-

-

Treatment Administration:

-

Prepare the dosing formulation of TAK-659 and the vehicle daily.

-

Administer the assigned treatment to each mouse once daily via oral gavage.

-

Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment tolerance.

-

-

Efficacy Assessment:

-

Continue to measure tumor volumes 2-3 times per week throughout the study.

-

The study endpoint is typically reached when tumors in the vehicle control group reach a specific size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

-

-

Data Analysis:

-

Plot the mean tumor volume (+/- SEM) for each group over time.

-

Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between groups.

-

Section 4: Translational Relevance and Conclusion

The robust preclinical data for TAK-659 provided a strong foundation for its evaluation in clinical trials. The in vitro and in vivo studies consistently demonstrated that by targeting SYK, TAK-659 could effectively inhibit proliferation and induce apoptosis in a variety of B-cell lymphoma models.[13][21][22]

This preclinical work successfully translated into early clinical findings, where TAK-659 demonstrated single-agent activity in patients with heavily pretreated, relapsed, or refractory B-cell lymphomas, including DLBCL and FL.[6][13][27][28] The responses observed in clinical trials appeared independent of the cell-of-origin classification, aligning with the broad activity seen in preclinical models.[13][27] Furthermore, preclinical evidence supports the investigation of TAK-659 in combination regimens, such as with the standard-of-care R-CHOP chemotherapy, to potentially improve outcomes for high-risk patients.[29][30][31]

References

-

Gordon, L. I., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. Clinical Cancer Research. [Link]

-

Karmali, R., et al. (2019). A Phase 2 Study of TAK-659, an Investigational Reversible Dual SYK/FLT3 Inhibitor, in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma. Blood. [Link]

-

Gordon, L. I., et al. (2023). Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659). Oncotarget. [Link]

-

Winer, E. S., et al. (2023). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica. [Link]

-

Petrich, A. M. (2015). SYK Inhibitor TAK-659 Shows Promising Results in Lymphoid Malignancies. OncLive. [Link]

-

MDedge. (2015). Novel SYK inhibitor shows 'good early evidence' of activity. MDedge Hematology and Oncology. [Link]

-

Knapper, S. (2003). The role of FLT3 in haematopoietic malignancies. British Journal of Haematology. [Link]

-

Aline, F., et al. (2020). Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies. Cancers. [Link]

-

Kannan, K., et al. (2016). The Syk Inhibitor TAK-659 Prevents Splenomegaly and Tumor Development in a Murine Model of EBV-Associated Lymphoma. Blood. [Link]

-

Pizzi, M., et al. (2022). An Overview on Diffuse Large B-Cell Lymphoma Models: Towards A Functional Genomics Approach. ResearchGate. [Link]

-

Kiyoi, H., & Naoe, T. (2002). FLT3 in Human Hematologic Malignancies. Leukemia & Lymphoma. [Link]

-

Chen, L., et al. (2008). SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood. [Link]

-

Aline, F., et al. (2020). Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies. Cancers. [Link]

-

Gordon, L. I., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma. PubMed. [Link]

-

Gordon, L. I., et al. (2020). Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-cell Lymphoma. Clinical Cancer Research. [Link]

-